Introduction: The Significance of the Functionalized 5-Bromo-1H-Indazole Scaffold
Introduction: The Significance of the Functionalized 5-Bromo-1H-Indazole Scaffold
An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-3-butyl-1H-indazole
The indazole nucleus, a bicyclic aromatic heterocycle, is of paramount importance in medicinal chemistry, largely due to its role as a bioisostere of indole.[1] This structural similarity allows indazole-containing compounds to interact with biological targets typically addressed by indole derivatives, while offering a distinct chemical and metabolic profile. The introduction of a bromine atom at the 5-position significantly influences the molecule's electronic properties and lipophilicity, often enhancing binding affinity and modifying metabolic stability—a common strategy in drug design to improve pharmacokinetic and pharmacodynamic characteristics.[2]
While the core 5-bromo-1H-indazole structure is a valuable starting point, its true potential is unlocked through functionalization, particularly at the C3 and N1 positions. Alkylation at the C3 position, as exemplified by the target molecule 5-Bromo-3-butyl-1H-indazole, generates structural diversity crucial for exploring the structure-activity relationships (SAR) of new chemical entities. These derivatives have been investigated for a wide range of therapeutic applications, including their potential as anti-cancer agents and their activity within the central nervous system.[2][3][4][5]
This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive, scientifically-grounded framework for the proposed synthesis, purification, and structural elucidation of 5-Bromo-3-butyl-1H-indazole. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring that researchers can adapt and troubleshoot these methodologies effectively.
Physicochemical and Structural Properties
The foundational step in any chemical campaign is a thorough understanding of the target molecule's fundamental properties. While extensive experimental data for 5-Bromo-3-butyl-1H-indazole is not widely published, its key attributes can be calculated, providing a baseline for experimental design and analysis.
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrN₂ |
| Molecular Weight | 253.14 g/mol |
| Canonical SMILES | CCCCC1=NN(C2=C1C=C(C=C2)Br) |
| InChI Key | (Predicted) |
| Appearance | (Predicted) Off-white to pale yellow solid |
| CAS Number | Not assigned |
Proposed Synthetic Pathway: A Rationale-Driven Approach
The synthesis of C3-alkylated indazoles requires a strategic approach that carefully controls regioselectivity. The N1 proton of the indazole ring is significantly more acidic than any of the C-H protons and will react preferentially with bases. Therefore, a robust protecting group strategy is essential to direct functionalization to the desired C3 position. The following four-step pathway is proposed as a logical and efficient route to the target compound, starting from the commercially available 5-Bromo-1H-indazole.
Caption: Proposed synthetic workflow for 5-Bromo-3-butyl-1H-indazole.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and purification steps. The causality behind key choices, such as solvent and temperature, is explained to empower the researcher.
Step 1: N1-Protection of 5-Bromo-1H-indazole
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Rationale: Protection of the N1 position is critical to prevent N-alkylation and to increase the acidity of the C3 proton for the subsequent lithiation step. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability under basic conditions and its straightforward removal under acidic conditions.[4][6]
-
Methodology:
-
To a solution of 5-Bromo-1H-indazole (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M), add 4-dimethylaminopyridine (DMAP, 0.1 eq.).
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Cool the mixture to 0 °C in an ice bath.
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Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 5-bromo-1H-indazole-1-carboxylate.[6][7]
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Step 2: C3-Lithiation and Butylation
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Rationale: With the N1 position blocked, the C3 proton becomes the most acidic carbon-bound proton. A strong organolithium base, such as n-butyllithium (n-BuLi), is required to deprotonate this position, creating a nucleophilic C3-anion. This anion can then be quenched with an alkyl halide electrophile. The reaction is conducted at low temperature (-78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate. Anhydrous conditions are paramount, as organolithium reagents react violently with water.
-
Methodology:
-
Dissolve the N-Boc-protected indazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq., typically 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
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Add 1-bromobutane (1.2 eq.) dropwise.
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Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product into ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to isolate N-Boc-5-bromo-3-butyl-1H-indazole.
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Step 3: N1-Deprotection to Yield Final Product
-
Rationale: The final step involves the acid-catalyzed cleavage of the Boc protecting group. Trifluoroacetic acid (TFA) is highly effective for this purpose, as the byproducts (isobutylene and CO₂) are volatile and easily removed.
-
Methodology:
-
Dissolve the purified N-Boc-5-bromo-3-butyl-1H-indazole (1.0 eq.) in DCM.
-
Add TFA (5-10 eq.) and stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Wash with brine, dry over Na₂SO₄, and concentrate to yield the crude product.
-
If necessary, perform a final purification via column chromatography or recrystallization to obtain analytically pure 5-Bromo-3-butyl-1H-indazole.
-
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized compound is a non-negotiable tenet of scientific integrity. A multi-technique approach is required for unambiguous structural validation.
Caption: Logical workflow for the analytical validation of the final compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group: a triplet for the terminal methyl group (~0.9 ppm), two multiplets for the internal methylene groups (~1.3-1.8 ppm), and a triplet for the methylene group attached to C3 (~2.8-3.0 ppm). The aromatic region should display signals corresponding to the three protons on the benzene ring, and a broad singlet for the N-H proton.[8]
-
¹³C NMR: The carbon spectrum will confirm the presence of 11 distinct carbon environments, including four signals for the butyl chain and the characteristic signals for the indazole core.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. The spectrum will show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass. A key diagnostic feature will be the isotopic pattern of bromine, which presents as two peaks of nearly equal intensity (M and M+2), confirming the presence of a single bromine atom.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound. Analysis using a suitable C18 column and a mobile phase gradient (e.g., acetonitrile/water) will provide a quantitative measure of purity, which should ideally be ≥95% for use in further research.[3][7]
Safety and Handling
Professional researchers must prioritize safety. Based on data from structurally related compounds, the following precautions are advised:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and appropriate chemical-resistant gloves.[10]
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. An eyewash station and safety shower must be readily accessible.[10][11]
-
Specific Hazards:
-
Organolithium Reagents (n-BuLi): Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.
-
Acids (TFA): Highly corrosive. Handle with extreme care.
-
Halogenated Compounds: Treat as potentially harmful if swallowed, inhaled, or in contact with skin. 5-Bromo-1H-indazole is classified as an irritant and acutely toxic (oral).[11]
-
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[11]
Conclusion
This guide provides a robust and logical pathway for the synthesis and validation of 5-Bromo-3-butyl-1H-indazole. By integrating a rationale-driven approach with detailed, self-validating protocols, researchers are equipped not only to produce the target compound but also to adapt the methodology for the creation of a diverse library of C3-functionalized indazole analogs. The principles of N1-protection followed by directed C3-lithiation and quenching represent a cornerstone of modern heterocyclic chemistry, enabling the continued exploration of the rich therapeutic potential of the indazole scaffold.
References
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IUCr. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available from: [Link]
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National Institutes of Health (NIH). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available from: [Link]
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Wiley-VCH. Supporting Information for Synthesis of 1H-Indazoles. Available from: [Link]
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DiVA portal. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Available from: [Link]
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National Institutes of Health (NIH). In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references. Available from: [Link]
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Manas Petro Chem. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai. Available from: [Link]
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RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]
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The Center for Forensic Science Research & Education. ADB-5'Br-BINACA. Available from: [Link]
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